

The Emergence of Lasamide: From a Key Synthetic Intermediate to a Bioactive Scaffold

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A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lasamide, chemically known as 2,4-dichloro-5-sulfamoylbenzoic acid, has long been recognized as a pivotal intermediate in the synthesis of the potent diuretic, Furosemide.[1] Initially confined to the realm of pharmaceutical manufacturing, recent scientific exploration has unveiled its intrinsic biological activity as a potent inhibitor of human carbonic anhydrases (hCAs). This discovery has propelled Lasamide into the spotlight as a valuable scaffold for fragment-based drug discovery, with its derivatives showing promise in therapeutic areas such as glaucoma and oncology.[1][2] This in-depth technical guide consolidates the current knowledge on the discovery, synthesis, and biological activity of Lasamide and its derivatives, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research and development in this promising area.

Discovery and Historical Context

The discovery of **Lasamide** is intrinsically linked to the development of Furosemide in the late 1950s.[3] While a specific date for the first synthesis of **Lasamide** is not readily available in the public domain, its existence as a crucial precursor for Furosemide places its origins within the intensive research efforts of that era to develop novel diuretic agents.[1] The industrial synthesis of Furosemide relies on the condensation of **Lasamide** with furfurylamine. For many years, **Lasamide** was primarily regarded as "impurity B" in Furosemide formulations, a compound to be monitored and controlled to ensure drug purity and safety. However, a



paradigm shift occurred with the recognition that the chemical functionalities within the **Lasamide** structure—a primary sulfonamide and a carboxylic acid—are key pharmacophoric elements for carbonic anhydrase inhibition. This realization has spurred a new wave of research, repositioning **Lasamide** from a mere synthetic intermediate to a lead compound for the development of novel therapeutics.

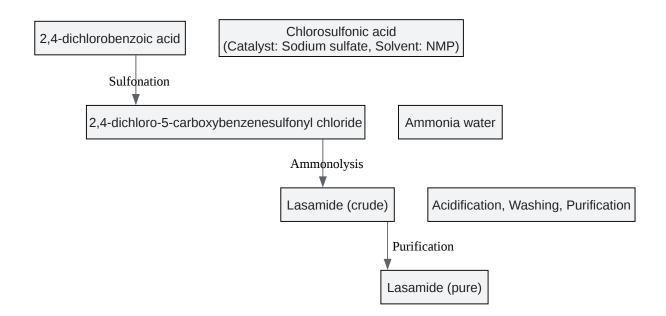
Chemical Synthesis of Lasamide

The synthesis of **Lasamide** (2,4-dichloro-5-sulfamoylbenzoic acid) has been approached through several routes, primarily documented in patent literature. These methods aim for high purity and yield, essential for its role as a pharmaceutical intermediate. The common strategies involve the sulfonation and subsequent ammonolysis of a dichlorinated benzoic acid derivative.

Two prominent synthetic pathways are outlined below:

Method 1: Starting from 2,4-dichlorobenzoic acid

This is a widely employed method that involves the direct sulfonation of 2,4-dichlorobenzoic acid.



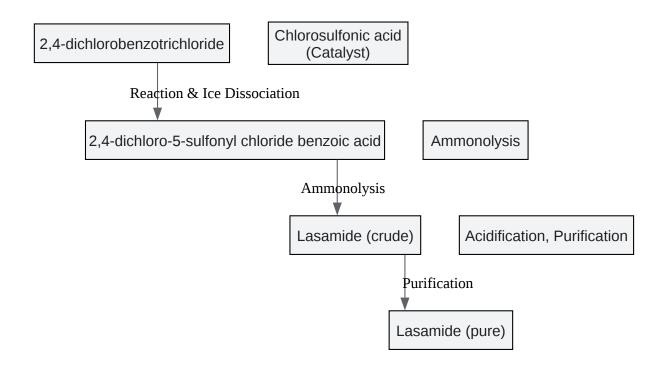


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Figure 1: Synthetic pathway for **Lasamide** starting from 2,4-dichlorobenzoic acid.

Method 2: Starting from 2,4-dichlorobenzotrichloride

An alternative industrial method utilizes 2,4-dichlorobenzotrichloride as the starting material.



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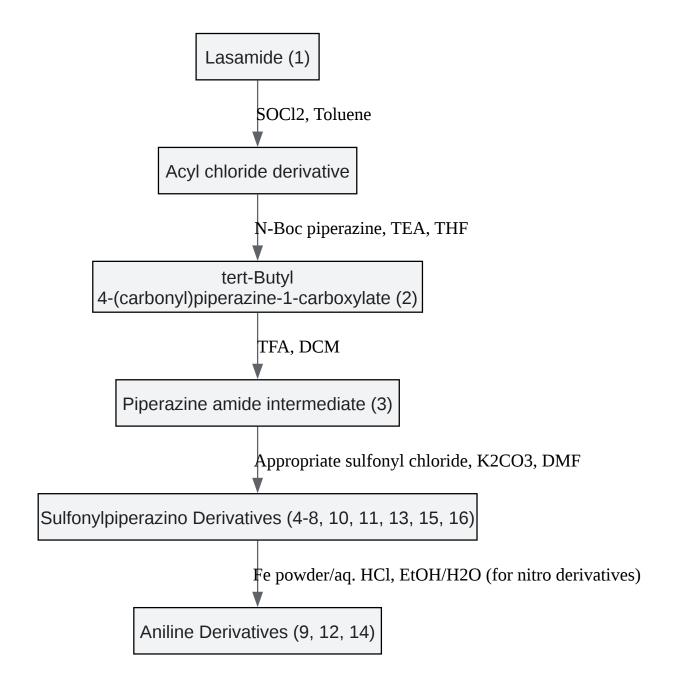
Figure 2: Synthetic pathway for **Lasamide** starting from 2,4-dichlorobenzotrichloride.

Synthesis of Lasamide Derivatives

The exploration of **Lasamide** as a bioactive scaffold has led to the synthesis of numerous derivatives. A common strategy involves the amidation of the carboxylic acid group of **Lasamide** with various amines, often incorporating a piperazine moiety, which is a versatile scaffold in medicinal chemistry.



A general synthetic scheme for preparing sulfonylpiperazino derivatives of **Lasamide** is presented below.



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Figure 3: General synthetic pathway for sulfonylpiperazino derivatives of **Lasamide**.

Experimental Protocols



Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide) - Method 1

- Sulfonation: To a reaction kettle, add N-methylpyrrolidone (NMP), followed by 2,4dichlorobenzoic acid and sodium sulfate (catalyst). Heat the mixture to 145°C until all solids are dissolved.
- Slowly add chlorosulfonic acid dropwise to the reaction mixture. After the addition is complete, maintain the temperature and stir for 5 hours.
- Isolation of Intermediate: Cool the reaction mixture to room temperature. The product, 2,4dichloro-5-carboxybenzenesulfonyl chloride, is isolated by centrifugation, and the solvent is recovered.
- Ammonification: In a separate kettle, cool ammonia water to 0°C using an ice-salt bath.
 Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride intermediate to the cold ammonia water, ensuring the reaction temperature does not exceed 5°C. Stir the mixture for 2 hours.
- Purification: The crude Lasamide is obtained by acidification and washing with water.
 Further purification is achieved by recrystallization from ethanol to yield high-purity 2,4-dichloro-5-sulfamoylbenzoic acid.

General Procedure for the Synthesis of Sulfonylpiperazino-Lasamide Derivatives

- Synthesis of tert-butyl 4-((2,4-dichloro-5-sulfamoylphenyl)carbonyl)piperazine-1-carboxylate (2): To a stirred solution of **Lasamide** (1) in toluene, slowly add thionyl chloride at 10-15°C. Heat the mixture to 45°C and stir for 6 hours. After completion, evaporate the solvent under reduced pressure to obtain the acyl chloride of **Lasamide**. This crude product is then reacted with N-Boc piperazine in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at room temperature for 5 hours. The product (2) is isolated by extraction and purified by column chromatography.
- Synthesis of the Piperazine Amide Intermediate (3): The Boc-protected derivative (2) is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature



for 2 hours to yield the amine intermediate (3) as a trifluoroacetate salt.

- Synthesis of Sulfonylpiperazino Derivatives (4-8, 10, 11, 13, 15, 16): To a stirred solution of the amine intermediate (3) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃). After stirring for 15 minutes, add the appropriate benzenesulfonyl chloride and continue stirring at room temperature for 3-4 hours. The final products are isolated by quenching with water and extraction with ethyl acetate.
- Synthesis of Amino Compounds (9, 12, and 14): For derivatives containing a nitro group, the reduction to the corresponding aniline is performed. To a solution of the nitro derivative in an ethanol/water mixture (1:1), add iron powder and aqueous HCl. Heat the reaction mixture to 75°C for 3 hours. After cooling, the product is isolated by filtration and extraction.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for **Lasamide** and its derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms of CA are expressed in humans, and their dysregulation is implicated in various diseases. For instance, hCA II is involved in aqueous humor secretion in the eye, making it a target for glaucoma treatment. The transmembrane isoforms hCA IX and XII are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

The sulfonamide moiety $(-SO_2NH_2)$ of **Lasamide** and its derivatives is crucial for their inhibitory activity. It coordinates with the zinc ion (Zn^{2+}) in the active site of the carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity of the enzyme.

Figure 4: Mechanism of carbonic anhydrase inhibition by **Lasamide** derivatives.

Molecular docking studies have provided further insights into the binding of **Lasamide** derivatives to the active site of hCA II. The primary sulfonamide group coordinates with the catalytic zinc ion, while the rest of the molecule forms hydrogen bonds and van der Waals interactions with key amino acid residues in the catalytic cleft, contributing to the high inhibitory potency.



Quantitative Data

The inhibitory potency of **Lasamide** and its derivatives against various human carbonic anhydrase isoforms has been determined using the stopped-flow CO₂ hydrase assay. The inhibition constants (K_i) are summarized in the tables below.

Table 1: Inhibitory Activity (Ki, nM) of Lasamide against Human Carbonic Anhydrase Isoforms

Isoform	Lasamide (Kı, nM)	
hCA I	Potent Inhibition	
hCA II	Potent Inhibition	
hCA III	Weak Inhibition	
hCA IV	Potent Inhibition	
hCA VA	Potent Inhibition	
hCA VB	Potent Inhibition	
hCA VI	Potent Inhibition	
hCA VII	Potent Inhibition	
hCA IX	Potent Inhibition	
hCA XII	Potent Inhibition	
hCA XIII	Potent Inhibition	
hCA XIV	Potent Inhibition	

Note: Specific K_i values for all isoforms were presented graphically in the source and are described as potent, with the exception of hCA III.

Table 2: Inhibitory Activity (K_i , nM) of Selected Sulfonylpiperazino-**Lasamide** Derivatives against hCA II and hCA IX



Compound	hCA II (Kı, nM)	hCA IX (Kı, nM)
Lasamide (1)	1.0	3.4
Compound 7	0.07	1.1
Compound 9	0.3	0.5
Acetazolamide (AAZ)	12.1	25.8

Acetazolamide (AAZ) is a clinically used carbonic anhydrase inhibitor included for comparison.

Conclusion

Lasamide has successfully transitioned from a behind-the-scenes chemical intermediate to a promising lead structure in medicinal chemistry. Its inherent ability to inhibit carbonic anhydrases, coupled with a synthetically tractable scaffold, makes it an attractive starting point for the development of novel therapeutics. The detailed synthetic protocols, quantitative bioactivity data, and mechanistic understanding presented in this whitepaper provide a solid foundation for researchers and drug development professionals to build upon. Future investigations into the structure-activity relationships of Lasamide derivatives, their pharmacokinetic profiles, and in vivo efficacy will be crucial in translating the potential of this versatile molecule into clinical applications for diseases such as glaucoma and cancer.

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